molecular formula C15H19Cl2N3O3 B2597038 Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate CAS No. 1386907-63-6

Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate

Cat. No.: B2597038
CAS No.: 1386907-63-6
M. Wt: 360.24
InChI Key: YVCJPOBEFSJRQP-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate typically involves the reaction of 3,5-dichloroaniline with ethyl 4-aminopiperidine-1-carboxylate under specific reaction conditions. The process may include steps such as:

    Formation of the Carbamoyl Intermediate: The reaction of 3,5-dichloroaniline with a suitable carbamoylating agent to form the carbamoyl intermediate.

    Coupling Reaction: The carbamoyl intermediate is then coupled with ethyl 4-aminopiperidine-1-carboxylate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The dichlorophenyl moiety can undergo substitution reactions with different nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidine derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-[(3,5-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O3/c1-2-23-15(22)20-5-3-12(4-6-20)18-14(21)19-13-8-10(16)7-11(17)9-13/h7-9,12H,2-6H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCJPOBEFSJRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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